Tert-Butyl 4-(methoxy(methyl)carbamoyl)benzylcarbamate
Overview
Description
Tert-Butyl 4-(methoxy(methyl)carbamoyl)benzylcarbamate is a useful research compound. Its molecular formula is C15H22N2O4 and its molecular weight is 294.35 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
Tert-Butyl 4-(methoxy(methyl)carbamoyl)benzylcarbamate is a key intermediate in the synthesis of biologically significant compounds. For example, it is used in the synthesis of tert-butyl (4R)-4-(methoxymethylcarbamoyl)-2,2-dimethylthiazolidine-3-carboxylate, an intermediate of Biotin, which plays a crucial role in the metabolic cycle, particularly in the biosynthesis of fatty acids, sugars, and α-amino acids (Qin et al., 2014).
This compound is also involved in the development of new synthetic methods and catalytic processes, such as the Rhodium-Catalyzed Enantioselective Addition of Arylboronic Acids to in situ Generated N-Boc Arylimines (Storgaard & Ellman, 2009).
Biochemical and Pharmaceutical Research
In pharmaceutical research, this compound serves as an important intermediate in the synthesis of compounds like tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) carbamate, a significant component in the development of biologically active compounds such as omisertinib (AZD9291) (Zhao et al., 2017).
The compound is utilized in innovative synthetic approaches like the Hofmann rearrangement of 2-carbamoyl-2-deoxyglycosides, providing access to methyl 2-methoxy- and 2-tert-butoxycarbonylamino-2-deoxy-glycosides, which are valuable for studying new classes of glycosides (Mostowicz et al., 1991).
Environmental Science and Technology
- Additionally, research in environmental science and technology has examined the degradation pathways of related compounds like methyl tert-butyl ether (MTBE), where tert-butyl formate and other byproducts are identified, demonstrating the compound's relevance in understanding environmental degradation processes (Stefan et al., 2000).
Properties
IUPAC Name |
tert-butyl N-[[4-[methoxy(methyl)carbamoyl]phenyl]methyl]carbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4/c1-15(2,3)21-14(19)16-10-11-6-8-12(9-7-11)13(18)17(4)20-5/h6-9H,10H2,1-5H3,(H,16,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCAXEUQHPPYNCD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC=C(C=C1)C(=O)N(C)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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